

An In-depth Technical Guide to Azide-PEG12-alcohol

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Compound of Interest

Compound Name: Azide-PEG12-alcohol

Cat. No.: B3111243

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For researchers, scientists, and professionals in drug development, **Azide-PEG12-alcohol** is a versatile and valuable bifunctional linker molecule. Its unique combination of a terminal azide group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group makes it a powerful tool in bioconjugation, drug delivery, and the synthesis of complex molecular architectures, most notably as a component in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties and applications.

Core Physicochemical Properties

Azide-PEG12-alcohol is a well-defined molecule with consistent properties that are critical for its application in precise chemical synthesis. The following table summarizes its key quantitative data sourced from various technical data sheets.

Property	Value	References
Molecular Formula	C ₂₄ H ₄₉ N ₃ O ₁₂	[1][2][3][4]
Molecular Weight	~571.67 g/mol	[1]
CAS Number	1821464-55-4 or 73342-16-2	
Purity	≥95% - 99.81%	
Appearance	White Solid or Viscous Liquid	
Solubility	Soluble in Water, DMSO, DCM, DMF	
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.	

Chemical Reactivity and Applications

Azide-PEG12-alcohol's utility stems from its two terminal functional groups, which can be addressed with orthogonal chemical strategies.

- **Azide Group:** The azide moiety is primarily used in "click chemistry" reactions. It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, forming a stable triazole linkage. This high efficiency and specificity make it ideal for conjugating the linker to molecules containing a compatible alkyne group.
- **Hydroxyl Group:** The terminal alcohol provides a versatile handle for further chemical modification. It can be derivatized or replaced with other reactive functional groups to enable conjugation to a second molecule of interest.

The hydrophilic PEG12 spacer is a critical component, as it enhances the aqueous solubility of the resulting conjugate and can reduce steric hindrance, which is often beneficial for biological applications.

The most prominent application of **Azide-PEG12-alcohol** is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. **Azide-PEG12-alcohol** serves as a flexible linker connecting the target-binding ligand and the E3 ligase-binding ligand.

Experimental Protocols

While specific protocols are highly dependent on the substrates being conjugated, the following provides a representative methodology for a key application of **Azide-PEG12-alcohol**: a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Objective: To conjugate **Azide-PEG12-alcohol** to an alkyne-containing molecule.

Materials:

- **Azide-PEG12-alcohol**
- Alkyne-containing molecule of interest
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Solvent (e.g., DMSO, water, or a mixture)

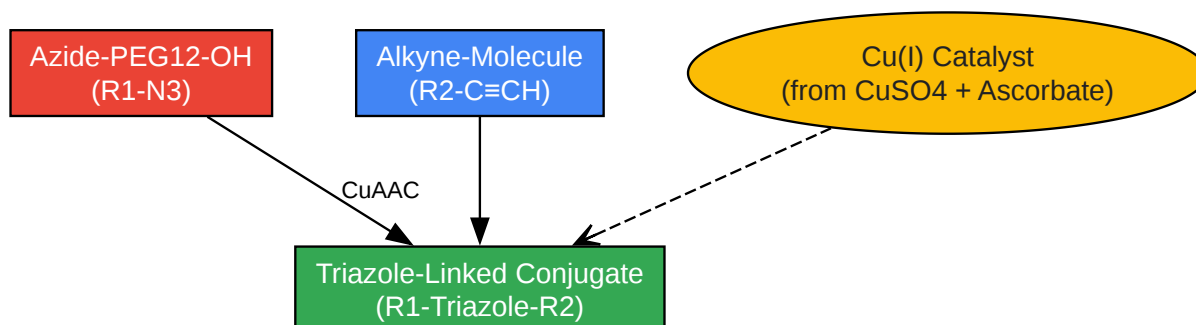
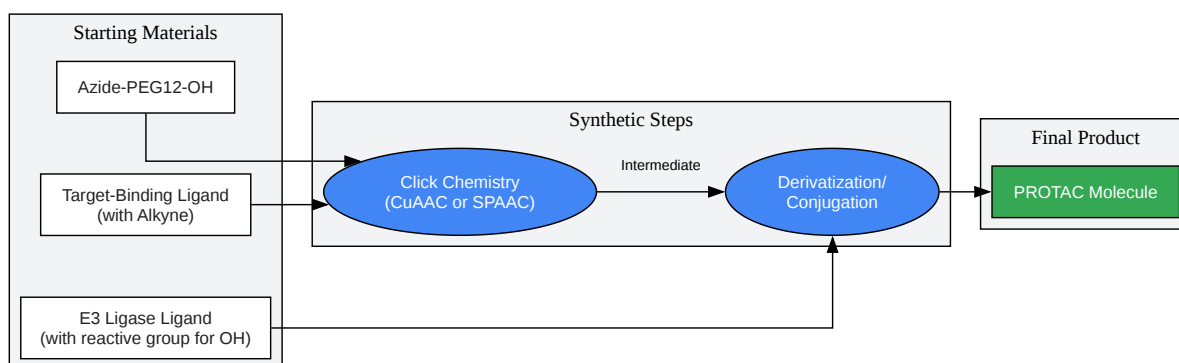
Methodology:

- **Reactant Preparation:** Dissolve **Azide-PEG12-alcohol** and the alkyne-containing molecule in the chosen solvent system. The molar ratio should be optimized but is typically near equimolar (1:1).
- **Catalyst Preparation:** Prepare fresh stock solutions of CuSO_4 and sodium ascorbate.
- **Reaction Initiation:** To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO_4 solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ.

- **Reaction Conditions:** The reaction is typically stirred at room temperature. Reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.
- **Monitoring and Purification:** The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR. Once complete, the product can be purified using standard chromatographic methods (e.g., column chromatography, HPLC) to remove the catalyst and any unreacted starting materials.

Visualizing Applications and Workflows

The following diagrams illustrate the logical relationships and workflows involving **Azide-PEG12-alcohol**.



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